2-(4-Bromo-3-methylphenoxy)ethan-1-ol
Overview
Description
2-(4-Bromo-3-methylphenoxy)ethan-1-ol, also known as 2-Bromo-3-methylphenoxyethanol, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 128-130°C. It is soluble in water, ethanol, and methanol. This compound has been found to have potential applications in medicinal chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used as an organic intermediate in the synthesis of other complex compounds. For instance, a study by Liu Qiao-yun (2004) involved the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane, demonstrating the utility of similar bromophenol derivatives in producing organic intermediates (Liu Qiao-yun, 2004).
- Arockiasamy Ajay Praveenkumar et al. (2021) researched the synthesis and spectroscopic analysis of similar compounds, highlighting their potential in laboratory reagent applications and for further computational studies (Arockiasamy Ajay Praveenkumar et al., 2021).
Natural Occurrence and Antioxidant Activity
- Bromophenols like 2-(4-Bromo-3-methylphenoxy)ethan-1-ol, naturally occurring in marine algae, have been studied for their antioxidant properties. Ke Li et al. (2007) isolated similar bromophenols from marine red algae, finding them to have significant alpha, alpha-diphenyl-beta-picrylhydrazyl (DPPH) radical-scavenging activity (Ke Li et al., 2007).
Biological Evaluation and Antimicrobial Activity
- The synthesis and biological evaluation of bromophenol derivatives have been explored for antimicrobial properties. V. M. Sherekar et al. (2021) investigated similar compounds, revealing their potential in antimicrobial studies (V. M. Sherekar et al., 2021).
Material Science and Industrial Applications
- In material science, derivatives of bromophenols have been used to synthesize novel materials with unique properties. N. H. Tinh et al. (1979) synthesized series of diarylethanes, including bromo-substituted compounds, to study their influence on mesomorphic range and clearing point in materials (N. H. Tinh et al., 1979).
Environmental Science and Decomposition Analysis
- In environmental science, the decomposition mechanisms of brominated compounds are of interest. M. Altarawneh and B. Dlugogorski (2014) examined the thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, revealing insights into decomposition pathways relevant to environmental studies (M. Altarawneh & B. Dlugogorski, 2014).
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCZTXDWYTUVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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